molecular formula C17H21N3O3 B2717605 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide CAS No. 1119368-94-3

2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide

Cat. No.: B2717605
CAS No.: 1119368-94-3
M. Wt: 315.373
InChI Key: KKPDHBIAZXTTJL-UHFFFAOYSA-N
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Description

2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide is an organic compound with a complex structure that includes a benzamide core, a cyanocyclohexyl group, and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methoxy group and the cyanocyclohexyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyanocyclohexyl)acetic acid: This compound shares the cyanocyclohexyl group but has a different core structure.

    N-Methylbenzamide: This compound shares the benzamide core but lacks the cyanocyclohexyl and methoxy groups.

Uniqueness

2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-5-6-13(16(19)22)14(9-12)23-10-15(21)20-17(11-18)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPDHBIAZXTTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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